molecular formula C11H14ClNO2S B2731206 2-Chloro-N-(2-thiophen-2-yloxan-4-yl)acetamide CAS No. 2411194-98-2

2-Chloro-N-(2-thiophen-2-yloxan-4-yl)acetamide

Cat. No.: B2731206
CAS No.: 2411194-98-2
M. Wt: 259.75
InChI Key: MNYGNGVJWANMNV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-thiophen-2-yloxan-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a thiophene ring, which is a five-membered ring containing sulfur, and an oxane ring, which is a six-membered ring containing oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-thiophen-2-yloxan-4-yl)acetamide typically involves the reaction of 2-thiophen-2-yloxan-4-ylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-thiophen-2-yloxan-4-yl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Substituted acetamides with different functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

2-Chloro-N-(2-thiophen-2-yloxan-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-thiophen-2-yloxan-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiophene ring and the acetamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-thiophen-2-yl)acetamide: Lacks the oxane ring, making it less complex.

    N-(2-thiophen-2-yloxan-4-yl)acetamide: Lacks the chlorine atom, affecting its reactivity.

    2-Chloro-N-(2-furan-2-yloxan-4-yl)acetamide: Contains a furan ring instead of a thiophene ring, altering its electronic properties.

Uniqueness

2-Chloro-N-(2-thiophen-2-yloxan-4-yl)acetamide is unique due to the presence of both the thiophene and oxane rings, which contribute to its distinct chemical and physical properties. The chlorine atom also enhances its reactivity, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

2-chloro-N-(2-thiophen-2-yloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-7-11(14)13-8-3-4-15-9(6-8)10-2-1-5-16-10/h1-2,5,8-9H,3-4,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYGNGVJWANMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1NC(=O)CCl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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